4-Benzhydryl-N-benzylpiperazin-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H27N3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-benzhydryl-N-benzylpiperazin-1-amine |
InChI |
InChI=1S/C24H27N3/c1-4-10-21(11-5-1)20-25-27-18-16-26(17-19-27)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2 |
InChI Key |
UEVYHJSMWOOYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Benzhydryl N Benzylpiperazin 1 Amine
Established Synthetic Routes to the 1,4-Disubstituted Piperazine (B1678402) Core Structure
Classic strategies for creating 1,4-disubstituted piperazines typically rely on a stepwise approach involving nucleophilic substitution reactions or transition-metal-catalyzed C-N bond coupling. researchgate.net For a molecule like 4-Benzhydryl-N-benzylpiperazin-1-amine, a common and logical pathway involves the initial synthesis of a monosubstituted piperazine precursor, followed by the introduction of the second substituent. The most prevalent route commences with the preparation of 1-benzhydrylpiperazine (B193184).
Synthesis of 1-Benzhydrylpiperazine as a Precursor
The formation of 1-benzhydrylpiperazine is a multi-step process that begins with the synthesis of the benzhydryl moiety, which is then attached to the piperazine ring. ijpsr.com
The precursor to the benzhydryl group is diphenylmethanol, commonly known as benzhydrol. A primary method for its synthesis is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent, typically phenylmagnesium bromide, to an aldehyde, such as benzaldehyde (B42025). chegg.com
The process begins with the formation of the Grignard reagent from bromobenzene (B47551) and magnesium turnings in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF). chemicalforums.comyoutube.com Once formed, a solution of benzaldehyde in the same anhydrous solvent is added carefully, often under cooling, due to the exothermic nature of the reaction. youtube.comyoutube.com The reaction is then typically brought to reflux to ensure completion. youtube.com The resulting magnesium alkoxide intermediate is subsequently hydrolyzed, usually with a cold aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) or ammonium (B1175870) chloride, to yield the final benzhydrol product. youtube.comgoogle.com
An alternative, well-established route to benzhydrol is the reduction of benzophenone. This transformation can be achieved using various reducing agents. google.com
Table 1: Selected Methods for Benzhydrol Synthesis
| Starting Materials | Reagents & Conditions | Product | Reported Yield |
|---|---|---|---|
| Phenylmagnesium bromide, Benzaldehyde | 1. Anhydrous diethyl ether, reflux2. Cold H₂O/H⁺ workup | Benzhydrol | Not specified |
| Benzophenone | Sodium borohydride, NaOH, H₂O | Benzhydrol | Not specified |
| Benzophenone | Zinc dust, NaOH, ethanol | Benzhydrol | Not specified |
With benzhydrol in hand, the next step is the conversion of the hydroxyl group into a good leaving group to facilitate nucleophilic attack by piperazine. This is typically achieved by converting the alcohol to benzhydryl chloride. chemspider.com
A common method involves reacting benzhydrol with thionyl chloride (SOCl₂), often in a solvent like dichloromethane at a reduced temperature (e.g., 0-5 °C). wiley-vch.de The reaction is stirred for several hours to ensure complete conversion. Another approach is to treat the benzhydrol with dry hydrogen chloride gas in a solvent such as dichloromethane or benzene (B151609) in the presence of a drying agent like anhydrous calcium chloride. wiley-vch.de
Table 2: Methods for Synthesizing Benzhydryl Chloride from Benzhydrol
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Dichloromethane | 0 °C to room temperature, 2-4 hours | wiley-vch.de |
The final step in preparing the precursor is the N-alkylation of piperazine with benzhydryl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of piperazine acts as the nucleophile, displacing the chloride from the benzhydryl group. ijpsr.com
To favor monosubstitution and prevent the formation of the disubstituted by-product (1,4-dibenzhydrylpiperazine), an excess of piperazine is often used. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as anhydrous potassium carbonate. The base serves to neutralize the hydrochloric acid formed during the reaction. The mixture is heated under reflux for several hours to drive the reaction to completion. ijpsr.com After cooling, the product is isolated through standard workup procedures.
N-Alkylation Strategies for Introducing the Benzyl (B1604629) Moiety
Once 1-benzhydrylpiperazine is synthesized and purified, the second substituent, a benzyl group, is introduced at the remaining secondary amine position (N-4). This is another N-alkylation reaction, a common method for functionalizing piperazine rings. nih.gov
The reaction involves treating 1-benzhydrylpiperazine with a benzylating agent, most commonly benzyl chloride. The reaction is performed in the presence of a base, such as triethylamine or potassium carbonate, to act as a proton scavenger. google.com A suitable solvent, like dichloromethane or acetonitrile, is used. google.comnih.gov The reaction mixture is stirred, often at room temperature or with gentle heating, until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The final product, this compound, is then isolated and purified.
Chemo- and Regioselective Synthesis Considerations
The synthesis of an unsymmetrically 1,4-disubstituted piperazine requires careful control of chemo- and regioselectivity. The primary challenge is to prevent the formation of symmetrically disubstituted by-products.
Chemoselectivity: In the first step, the reaction between benzhydryl chloride and piperazine, the main side reaction is the formation of 1,4-dibenzhydrylpiperazine. To minimize this, a large excess of piperazine is typically used, which statistically favors the monosubstituted product. orgsyn.org Alternatively, a protecting group strategy can be employed. For instance, reacting mono-Boc-piperazine with benzhydryl chloride ensures that only one nitrogen is alkylated. researchgate.net The Boc protecting group can then be removed under acidic conditions before the introduction of the benzyl group. nih.gov
Regioselectivity: Since the synthesis is performed sequentially, regioselectivity is inherently controlled. The first alkylation produces 1-benzhydrylpiperazine. The second N-alkylation can only occur at the remaining N-H bond at the 4-position. Therefore, the order of addition of the alkylating agents dictates the final structure. The synthesis of this compound specifically requires the introduction of the benzhydryl group first, followed by the benzyl group.
Classic synthetic strategies generally rely on stepwise nucleophilic substitutions, which are often hampered by the need for multi-step procedures and careful control of reaction conditions to avoid by-products. researchgate.net The use of protecting groups or a significant excess of the piperazine starting material are common tactics to overcome these challenges and achieve the desired 1,4-disubstituted product with good yield and purity. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | - | C₂₄H₂₇N₃ |
| 1-Benzhydrylpiperazine | - | C₁₇H₂₀N₂ |
| Benzhydrol | Diphenylmethanol | C₁₃H₁₂O |
| Phenylmagnesium bromide | - | C₆H₅BrMg |
| Benzaldehyde | - | C₇H₆O |
| Benzophenone | Diphenylmethanone | C₁₃H₁₀O |
| Benzhydryl chloride | Chlorodiphenylmethane | C₁₃H₁₁Cl |
| Piperazine | - | C₄H₁₀N₂ |
| Benzyl chloride | (Chloromethyl)benzene | C₇H₇Cl |
| Thionyl chloride | - | SOCl₂ |
| Potassium carbonate | - | K₂CO₃ |
| N,N-Dimethylformamide | DMF | C₃H₇NO |
| Triethylamine | TEA | C₆H₁₅N |
| Dichloromethane | Methylene (B1212753) chloride | CH₂Cl₂ |
| Mono-Boc-piperazine | tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ |
Advanced Synthetic Protocols for Analog and Hybrid Compound Generation
The generation of analogs based on the this compound scaffold relies on the strategic application of versatile and high-yield chemical reactions. The key to these syntheses is often a common intermediate, such as 1-benzhydrylpiperazine or a functionalized variant like 1-amino-4-benzhydrylpiperazine, which can be subjected to various transformations to build a library of diverse compounds.
Nucleophilic substitution is a cornerstone for the derivatization of the benzhydrylpiperazine core. The secondary amine of 1-benzhydrylpiperazine is a potent nucleophile, readily reacting with a variety of electrophiles. For instance, the synthesis of numerous analogs involves the reaction of 1-benzhydrylpiperazine with acyl chlorides, sulfonyl chlorides, or alkyl halides in the presence of a base to yield N-substituted derivatives.
A common synthetic route involves the reaction of 1-benzhydrylpiperazine with various electrophilic reagents, such as 2-nitro-benzenesulfonyl chloride or 3-(4-benzhydryl-piperazin-1-yl)-propyl chloride, to create more complex molecules. This reactivity is fundamental to building diverse chemical libraries. The title compound, this compound, can be conceptually synthesized via the nucleophilic attack of a precursor, 1-amino-4-benzhydrylpiperazine, on benzyl chloride.
Furthermore, the primary amino group of a hypothetical 1-amino-4-benzhydrylpiperazine intermediate would offer another reactive site for nucleophilic substitution. This primary amine could be reacted with a wide array of electrophiles to generate a diverse set of analogs, as shown in the general scheme below.
| Electrophile | Reagent Example | Product Class |
| Acyl Halide | Acetyl Chloride | N-Acyl-4-benzhydrylpiperazin-1-amine |
| Sulfonyl Halide | Tosyl Chloride | N-Sulfonyl-4-benzhydrylpiperazin-1-amine |
| Alkyl Halide | Ethyl Iodide | N-Alkyl-4-benzhydrylpiperazin-1-amine |
| Isocyanate | Phenyl Isocyanate | Urea Derivatives |
This strategy allows for the systematic modification of the substituent on the exocyclic nitrogen, providing a powerful tool for creating chemical diversity.
The Wittig reaction provides an effective method for synthesizing alkenes from aldehydes or ketones, offering a unique pathway to introduce carbon-carbon double bonds and extend the molecular framework. This methodology has been successfully applied to the benzhydrylpiperazine scaffold to create analogs with significant structural differences from simple N-alkyl or N-acyl derivatives.
A notable application involves a stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines. The key steps in this synthetic protocol are:
Alkylation: Nucleophilic substitution reaction of a 1-benzhydrylpiperazine derivative with chloroacetaldehyde dimethyl acetal to introduce a protected aldehyde function.
Hydrolysis: Acid-catalyzed hydrolysis of the acetal to unmask the aldehyde group, yielding a 4-benzhydrylpiperazin-1-yl)acetaldehyde intermediate.
Wittig Reaction: The crucial step involves reacting the aldehyde intermediate with a phosphonium ylide, such as benzyltriphenylphosphonium chloride, in the presence of a strong base like potassium tert-butoxide (t-BuOK). This reaction forms the desired alkene.
This approach demonstrates how the piperazine nitrogen can be functionalized with a latent aldehyde, which is then transformed via a Wittig reaction to append a cinnamyl group, thereby achieving significant structural diversification. The reaction predominantly yields the Z-isomer, which can be attributed to the steric influence of the bulky benzhydrylpiperazine moiety on the orientation of the oxaphosphetane intermediate.
The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a highly efficient C-N bond-forming reaction used extensively in organic synthesis. This reaction is particularly well-suited for generating hybrid compounds by adding a piperazine-containing nucleophile to a Michael acceptor.
The precursor, 1-amino-4-benzhydrylpiperazine, with its primary amino group, would serve as an excellent Michael donor. This nucleophilic amine can add to a variety of α,β-unsaturated systems, including esters, ketones, nitriles, and sulfones. The reaction is often catalyzed by a base and can proceed under mild, and sometimes solvent-free, conditions.
The general transformation can be represented as follows:
1-Amino-4-benzhydrylpiperazine + Michael Acceptor → β-Amino Adduct
| Michael Acceptor Class | Example Reagent | Product Structure |
| Acrylates | Methyl Acrylate | Methyl 3-((4-benzhydrylpiperazin-1-yl)amino)propanoate |
| Acrylonitrile | Acrylonitrile | 3-((4-benzhydrylpiperazin-1-yl)amino)propanenitrile |
| Vinyl Ketones | Methyl Vinyl Ketone | 4-((4-benzhydrylpiperazin-1-yl)amino)butan-2-one |
| Acrylamides | Acrylamide | 3-((4-benzhydrylpiperazin-1-yl)amino)propanamide |
This methodology allows for the covalent linkage of the benzhydrylpiperazine core to a wide range of functionalized side chains, significantly expanding the chemical space and enabling the creation of novel hybrid molecules.
Structural Elucidation and Characterization Techniques
The confirmation of the molecular structure of this compound and its analogs is accomplished through a combination of modern analytical techniques. Spectroscopic and crystallographic methods provide unambiguous evidence of connectivity, stereochemistry, and three-dimensional conformation.
Spectroscopic techniques are indispensable for the characterization of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton environment:
Benzhydryl Methine Proton (CH): A characteristic singlet around δ 4.3 ppm.
Aromatic Protons: A complex multiplet region between δ 7.1-7.5 ppm corresponding to the protons of the two phenyl rings of the benzhydryl group and the phenyl ring of the benzyl group.
Benzyl Methylene Protons (CH₂): A singlet or a pair of doublets (if diastereotopic) corresponding to the CH₂ group adjacent to the amine and the phenyl ring.
Piperazine Protons: A set of complex, often broad signals for the eight protons on the piperazine ring. Due to restricted rotation around the amide-like C-N bonds and piperazine ring chair interconversion, these protons can appear as distinct and broad signals at room temperature.
Amine Proton (NH): A broad singlet whose chemical shift is dependent on solvent and concentration.
The ¹³C NMR spectrum would complement this data, showing distinct signals for the benzhydryl methine carbon (~74 ppm), the aliphatic piperazine and benzyl carbons, and the aromatic carbons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For benzhydrylpiperazine derivatives, electron ionization (EI-MS) typically shows characteristic fragment ions. Key expected fragments for this compound would include:
The molecular ion peak [M]⁺.
A base peak corresponding to the stable benzhydryl cation [ (C₆H₅)₂CH ]⁺ at m/z 167.
A fragment corresponding to the benzyl cation [ C₇H₇ ]⁺ at m/z 91.
Fragments arising from the cleavage of the piperazine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to display:
N-H Stretch: A single, weak to medium absorption band in the region of 3350–3310 cm⁻¹ for the secondary amine (N-H).
C-H Stretches: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching absorptions in the 1600–1450 cm⁻¹ region.
C-N Stretch: C-N stretching vibrations typically appear in the 1260-1255 cm⁻¹ region.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and conformational arrangements.
While the crystal structure for this compound is not publicly available, studies on closely related benzhydrylpiperazine derivatives provide valuable insights into the expected solid-state conformation. For example, the crystal structure of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was determined, confirming its molecular connectivity and stereochemistry.
Key findings from crystallographic studies of such derivatives typically reveal:
Piperazine Conformation: The piperazine ring invariably adopts a stable chair conformation.
Substituent Orientation: The bulky benzhydryl group and other N-substituents typically occupy equatorial positions to minimize steric hindrance.
Bond Geometries: The geometry around key atoms, such as the sulfonyl sulfur in sulfonylated derivatives, is confirmed to be a distorted tetrahedral arrangement.
These studies provide unambiguous proof of structure and offer a precise model for computational studies and understanding intermolecular interactions in the solid state.
The table below summarizes crystallographic data for a representative benzhydrylpiperazine derivative.
| Parameter | 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | 1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine |
| Chemical Formula | C₂₃H₂₃N₃O₄S | C₂₃H₂₂ClFN₂O₂S |
| Formula Weight ( g/mol ) | 437.50 | 444.94 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.1120(9) | 9.6180(7) |
| b (Å) | 21.4990(9) | 12.9670(10) |
| c (Å) | 16.655(1) | 19.4020(12) |
| β (°) | 111.352(2) | 114.716(3) |
| Volume (ų) | 4372.7(4) | 2198.1(3) |
| Z (molecules/unit cell) | 8 | 4 |
Computational and Theoretical Investigations of 4 Benzhydryl N Benzylpiperazin 1 Amine
Molecular Modeling for Structure-Activity Relationship Prediction
Molecular modeling is a cornerstone of modern medicinal chemistry, enabling the prediction of the relationship between a molecule's three-dimensional structure and its biological activity (Structure-Activity Relationship, SAR). For derivatives of the benzhydrylpiperazine scaffold, molecular modeling is instrumental in understanding how different substituents on the piperazine (B1678402) ring and the benzhydryl moiety influence target affinity and selectivity.
In the context of 4-Benzhydryl-N-benzylpiperazin-1-amine, molecular modeling would involve the generation of a 3D conformation of the molecule and comparing it to other molecules with known activities against a particular biological target. By identifying the key pharmacophoric features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—researchers can hypothesize which parts of the molecule are crucial for its biological effects. For instance, studies on related benzhydrylpiperazine derivatives have shown that the spatial arrangement of the two phenyl rings of the benzhydryl group and the nature of the substituent at the N4 position of the piperazine ring are critical for their activity at various receptors.
A hypothetical SAR study on a series of analogs of this compound might involve modifying the benzyl (B1604629) group or the benzhydryl moiety and then using molecular modeling to predict how these changes would affect the binding affinity to a target protein.
Molecular Docking Simulations for Ligand-Target Binding Conformations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. This method is invaluable for elucidating the binding mode of potential drug candidates and for virtual screening of compound libraries.
For this compound, molecular docking simulations would be employed to predict its binding conformation within the active site of a specific protein target. For example, in a study on benzhydrylpiperazine analogues as δ opioid receptor agonists, molecular docking was used to identify key binding residues such as Gln105, Lys108, Asp128, and Tyr129. nih.gov It was found that hydrogen bonds and hydrophobic interactions were the primary drivers of the ligand-receptor interactions. nih.gov Similarly, docking studies on other benzhydrylpiperazine derivatives have revealed the importance of the benzhydryl moiety in fitting into hydrophobic pockets of target enzymes like COX-2. nih.gov
A typical molecular docking workflow for this compound would involve:
Obtaining the 3D structure of the target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.
Generating a low-energy 3D conformation of this compound.
Using a docking program to systematically sample different orientations and conformations of the ligand within the protein's binding site.
Scoring the resulting poses based on a scoring function that estimates the binding affinity.
The results of such a study would provide insights into the specific amino acid residues that interact with the benzhydryl, benzyl, and piperazine moieties of the molecule, guiding further optimization of the compound.
Table 1: Illustrative Molecular Docking Results for a Benzhydrylpiperazine Analog (BW373U86) with the δ Opioid Receptor
| Interacting Residue | Interaction Type |
| Asp128 | Hydrogen Bond |
| Tyr129 | Hydrogen Bond |
| Gln105 | Hydrophobic |
| Lys108 | Hydrophobic |
| Leu125 | Hydrophobic |
| Met132 | Hydrophobic |
| Trp274 | Hydrophobic |
| Tyr308 | Hydrophobic |
Data is illustrative and based on findings for a related compound. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to assess the conformational stability of a ligand-protein complex and to study the dynamics of their interactions. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
For the this compound-protein complex predicted by molecular docking, an MD simulation would be performed to validate the stability of the binding pose. The simulation would be run for a period of nanoseconds to microseconds, and the trajectory would be analyzed to observe changes in the ligand's conformation and its interactions with the protein. mdpi.com Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.
In a study on 1-benzhydryl-piperazine (BHP), molecular dynamics simulations were used to understand its interaction patterns and robust binding, highlighting its potential for psychoactive effects. researchgate.net For a series of benzhydrylpiperazine-based inhibitors, molecular dynamics simulations confirmed the stability of the designed compounds within the target's active site. nih.gov
Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In drug design, DFT calculations are employed to determine various electronic properties of a molecule, such as its charge distribution, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's reactivity and its ability to participate in different types of interactions.
For this compound, DFT analysis could provide valuable information about its electronic properties. For instance, the MEP map would reveal the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. The HOMO-LUMO energy gap can be used to assess the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
While specific DFT studies on this compound are not documented, research on related N-benzylpiperidine derivatives has utilized DFT to optimize molecular geometry and to calculate HOMO and LUMO energies to understand the molecule's stability and reactivity. nih.gov
Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
These values are hypothetical and serve as an illustration of the data that would be generated from a DFT analysis.
In Silico ADME Prediction for Drug-Like Properties
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to have poor bioavailability or undesirable metabolic profiles. Various computational models are used to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 enzymes. nih.gov
For this compound, a standard battery of in silico ADME predictions would be performed. These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. Many of these properties can be calculated from the molecule's 2D structure.
Studies on other piperazine derivatives have successfully employed in silico ADME predictions to assess their drug-like properties. nih.govnih.gov For example, the SwissADME online tool is often used for this purpose. nih.gov The predictions for this compound would likely indicate good oral bioavailability based on Lipinski's rule of five, given its molecular structure.
Table 3: Predicted Physicochemical and ADME Properties for a Related N-benzylpiperidine Derivative
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| GI Absorption | High |
| BBB Permeant | Yes |
Data is illustrative and based on predictions for a related compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
A 3D-QSAR study on a series of benzhydrylpiperazine δ opioid receptor agonists successfully generated models with good predictive capabilities, highlighting the importance of steric and electrostatic fields around the molecules for their activity. nih.gov The resulting models can be visualized as contour maps, indicating regions where bulky groups or electron-withdrawing/donating groups would enhance or diminish activity.
Table 4: Key Components of a QSAR Study
| Component | Description |
| Dataset | A collection of structurally related compounds with measured biological activity. |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. |
| Statistical Method | An algorithm to correlate the descriptors with the activity (e.g., MLR, PLS). |
| QSAR Model | The resulting mathematical equation that can predict the activity of new compounds. |
| Validation | Statistical tests to assess the robustness and predictive power of the model. |
Medicinal Chemistry and Drug Discovery Perspectives on 4 Benzhydryl N Benzylpiperazin 1 Amine Scaffold
Scaffold Design and Lead Optimization Strategies
The piperazine (B1678402) ring is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and its ability to act as a versatile linker. ijpsr.com The 1-benzhydrylpiperazine (B193184) core, in particular, serves as a common cap group in the design of various enzyme inhibitors and receptor antagonists. nih.gov The design of novel compounds based on this scaffold often involves a lead optimization process aimed at enhancing potency, selectivity, and pharmacokinetic properties. researchgate.net
A primary strategy involves modifying the core structure through nucleophilic substitution reactions. For instance, reacting 1-benzhydrylpiperazine with various sulfonyl or acyl chlorides allows for the introduction of diverse substituents, leading to the creation of large libraries of derivatives for screening. ijpsr.comnih.gov Structure-activity relationship (SAR) studies are then performed to identify the chemical features crucial for biological activity. nih.gov
Lead optimization efforts frequently focus on structure-based design. researchgate.net For example, in designing novel histone deacetylase (HDAC) inhibitors, the 1-benzhydrylpiperazine moiety was employed as a cap group designed to anchor within a specific pocket (the L2 pocket) of the enzyme. nih.gov Further optimization can be achieved by introducing substituents onto the phenyl rings of the benzhydryl group to improve interactions within the target's binding site. nih.gov This approach highlights a common strategy: using a known scaffold to orient molecules within a target protein and then fine-tuning the peripheral substituents to maximize affinity and selectivity. researchgate.net
Identification of 4-Benzhydryl-N-benzylpiperazin-1-amine as a Potential Lead Compound
While specific literature identifying this compound as a formal lead compound for a particular target is not extensively documented, its structural components suggest its potential as a valuable starting point for drug discovery. The core scaffold is composed of moieties that are well-established in pharmacologically active agents. The benzhydrylpiperazine backbone is a key feature in antihistaminic and antiviral drugs. ijpsr.comchem960.com The N-benzylpiperazine component itself is recognized as a psychotropic agent and a serotonergic agonist. nih.gov
Development of Hybrid Molecules Leveraging the Piperazine, Benzhydryl, and Benzyl (B1604629) Moieties
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules into a single "hybrid" compound. This approach aims to create agents with improved affinity, better selectivity, or a multi-target profile, capable of addressing complex diseases like Alzheimer's or cancer. The 4-benzhydrylpiperazine scaffold is an ideal platform for creating such hybrids.
Researchers have successfully synthesized hybrids by coupling the benzhydrylpiperazine core with other biologically active moieties.
Oxadiazole Hybrids: A series of molecular hybrids connecting benzhydrylpiperazine with substituted phenyl oxadiazoles (B1248032) were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) for anti-inflammatory and anti-cancer applications. researchgate.net
Nitrobenzenesulfonamide Hybrids: In the search for new anti-tuberculosis agents, novel hybrids were created by coupling benzhydrylpiperazine with nitrobenzenesulfonamide via an amino acid linker. nih.gov These compounds were designed to leverage the properties of each component to achieve potent antimycobacterial activity. nih.gov
Benzene (B151609) Sulfonamide Hybrids: The hybridization of benzene sulfonamides with piperazine derivatives has been investigated to create compounds with both antioxidant and enzyme inhibitory potential.
These examples demonstrate that the benzhydryl, piperazine, and benzyl groups can serve as a foundational structure, which can be appended with other pharmacophores to generate novel chemical entities with desired therapeutic profiles.
Strategic Approaches for Enhancing Target Affinity and Selectivity
Achieving high target affinity and selectivity is a primary goal of lead optimization. For the benzhydrylpiperazine scaffold, several strategic approaches have been employed to achieve this.
One common method is the introduction of specific substituents onto the aromatic rings of the benzhydryl or benzyl moieties. The addition of nonpolar groups, such as methyl groups, can enhance binding affinity through improved van der Waals interactions and by increasing the desolvation surface area upon binding. Conversely, introducing halogen atoms like fluorine or chlorine can modulate electronic properties and form specific halogen bonds with the target protein, potentially increasing both affinity and selectivity. nih.gov For instance, while replacing a hydrogen with a fluorine atom on the benzhydryl group did not significantly improve anti-TB activity in one study, this type of modification is a standard tactic in medicinal chemistry. nih.gov
Another strategy involves modifying the linker region. In hybrid molecules, the nature and length of the linker connecting the benzhydrylpiperazine scaffold to another pharmacophore are critical. While a direct impact of the amino acid linker was not observed in one series of anti-TB hybrids, linker optimization is a key tool for correctly positioning the pharmacophores within the target's binding sites. nih.gov
Computational methods, or in silico studies, play a crucial role in guiding these modifications. Molecular docking can predict how a compound binds to its target, providing insights into the specific interactions that contribute to affinity. nih.gov This allows chemists to rationally design modifications. For example, in silico results showed that certain HDAC inhibitors anchor the 1-benzhydrylpiperazine moiety into the L2 pocket of the enzyme, suggesting that substituting the phenyl rings could be a viable strategy for designing novel and selective inhibitors. nih.gov Ultimately, maximal selectivity is often achieved by combining modifications that enhance affinity for the intended target while simultaneously reducing affinity for off-targets.
Role in Advancing Specific Therapeutic Areas
Derivatives of the this compound scaffold have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical framework.
Neuropharmacology The scaffold has been extensively explored for its potential in treating central nervous system (CNS) disorders.
Alzheimer's Disease: Hybrid molecules incorporating a piperazine moiety have been designed as multi-target-directed ligands for Alzheimer's therapy. These compounds aim to concurrently inhibit cholinesterases and reduce amyloid-β aggregation and oxidative stress.
Anxiolytic and Antidepressant Activity: Piperazine derivatives are being studied for their potential to treat anxiety and depression. Research has shown that their mechanism may involve modulation of the serotonergic and GABAergic systems.
Oncology The benzhydrylpiperazine core is a prominent scaffold in the development of new anticancer agents.
Derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), hepatocellular (HUH-7), and colorectal (HCT-116) cancers. nih.govresearchgate.net
One study focused on 1-benzhydryl-sulfonyl-piperazine derivatives, identifying a compound with significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation. ijpsr.com
Other research led to the discovery of 1-benzhydryl-piperazine-based HDAC inhibitors that induce apoptosis in breast cancer cells. nih.gov
Infectious Diseases The scaffold has also proven to be a valuable template for developing agents against infectious diseases.
Tuberculosis: Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have shown excellent activity against Mycobacterium tuberculosis, including drug-resistant strains, with low cytotoxicity. nih.gov
Antiviral Activity: Given that chlorcyclizine, a benzhydrylpiperazine derivative, has shown antiviral properties, the scaffold is considered promising for developing new antiviral agents. chem960.com Extensive lead optimization of piperazinyl-pyrimidine analogues has led to potent inhibitors of the Chikungunya virus. nih.gov
Data Tables
Table 1: Selected Benzhydrylpiperazine Derivatives and Their Biological Activities
| Compound Class | Specific Derivative Example | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| HDAC Inhibitors | 1-Benzhydryl-piperazine hydroxamic acids (6b, 9b) | Oncology | Selective HDAC6 inhibitors; induce apoptosis in MDA-MB-231 breast cancer cells. | nih.gov |
| COX-2/5-LOX Inhibitors | Compound 9d (4-Cl substituted phenyl oxadiazole hybrid) | Anti-inflammatory / Oncology | Potent dual inhibitor of COX-2 (IC₅₀ = 0.25 µM) and 5-LOX (IC₅₀ = 7.87 µM). | researchgate.net |
| Antitubercular Hybrids | 2,4-dinitrobenzenesulfonamide hybrids | Infectious Disease | Potent activity against M. tuberculosis H37Rv (MIC 0.78 to >25 µg/mL) with low cytotoxicity. | nih.gov |
| Anticancer Sulfonamides | 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine (7d) | Oncology | Showed significant inhibition of MDA-MB-231 breast cancer cell proliferation. | ijpsr.com |
| Anticancer Benzamides | 1-(substitutedbenzoyl)-4-benzhydrylpiperazines | Oncology | High cytotoxic activity against HUH-7, MCF-7, and HCT-116 cancer cell lines. | nih.gov |
| Anti-Alzheimer's Hybrids | Piperazine-oxadiazole hybrids (5d, 5f) | Neuropharmacology | Restore learning and memory in mouse models; reduce AChE, oxidative stress, and neuroinflammation. | |
Future Research Directions and Unexplored Avenues for 4 Benzhydryl N Benzylpiperazin 1 Amine
Exploration of Novel Synthetic Pathways and Analog Synthesis
The future development of 4-Benzhydryl-N-benzylpiperazin-1-amine as a potential therapeutic agent is intrinsically linked to the innovation of its synthesis. Current synthetic strategies for related benzhydrylpiperazine compounds often involve multi-step procedures which can be inefficient and may not be amenable to the generation of diverse analog libraries. nih.govacs.org Future research should prioritize the development of more convergent and efficient synthetic routes.
A promising avenue lies in the exploration of catalytic methods for the N-functionalization of the piperazine (B1678402) core. For instance, the development of novel catalytic systems for the direct and selective introduction of the N-amino group onto the piperazine ring would represent a significant advancement. Furthermore, the use of flow chemistry could offer a scalable and efficient alternative to traditional batch processing, enabling the rapid synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.
The synthesis of a diverse library of analogs is crucial for mapping the chemical space around this compound. Systematic modifications of the benzhydryl and benzyl (B1604629) moieties could yield valuable insights. For example, the introduction of various substituents on the phenyl rings of both groups could modulate the compound's electronic and steric properties, potentially enhancing its affinity and selectivity for specific biological targets. The exploration of bioisosteric replacements for the phenyl rings, such as heteroaromatic rings, could also lead to compounds with improved pharmacokinetic profiles. nih.gov
Advanced Mechanistic Studies at the Molecular Level
A significant gap in the current understanding of this compound lies in the elucidation of its precise mechanism of action at the molecular level. While the benzhydrylpiperazine scaffold is known to interact with various receptors, including histamine (B1213489) and dopamine (B1211576) receptors, the specific binding modes and downstream signaling pathways of this particular N-amino derivative remain largely unknown. nih.gov
Future research should employ a combination of experimental and computational techniques to unravel these mechanisms. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level details of the compound's interaction with its biological targets. These studies would be invaluable for understanding the key molecular determinants of binding and for guiding the rational design of more potent and selective analogs.
Furthermore, sophisticated biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be utilized to quantify the binding kinetics and thermodynamics of the compound with its targets. These studies would provide a deeper understanding of the forces driving the interaction and could help to differentiate between various potential binding partners.
Investigation of New Biological Targets and Pathways
The structural motifs present in this compound suggest a broad potential for interacting with a variety of biological targets beyond those traditionally associated with benzhydrylpiperazines. The presence of the N-amino group, in particular, opens up new possibilities for targeting enzymes and receptors that are not recognized by other members of this chemical family.
A systematic screening of this compound and its analogs against a wide range of biological targets is a critical next step. This could involve high-throughput screening campaigns against large panels of receptors, enzymes, and ion channels. Phenotypic screening in various disease models could also uncover unexpected therapeutic applications.
Given the known activities of related compounds, promising areas for investigation include the central nervous system (CNS), inflammation, and oncology. For instance, the potential modulation of neurotransmitter systems could be explored for applications in neurodegenerative diseases or psychiatric disorders. nih.gov The anti-inflammatory properties of some benzhydrylpiperazine derivatives also suggest that this scaffold could be a starting point for the development of new anti-inflammatory agents. nih.gov
Application of Advanced Computational Methods in Rational Design
The integration of advanced computational methods into the drug discovery pipeline can significantly accelerate the development of new therapeutic agents. In the context of this compound, computational approaches can be employed at various stages, from hit identification to lead optimization.
Molecular docking and virtual screening can be used to predict the binding of this compound and its virtual analogs to a vast array of biological targets, thereby prioritizing compounds for synthesis and experimental testing. These in silico methods can help to identify novel and unexpected biological targets for this chemical scaffold.
Once a primary target has been identified, molecular dynamics (MD) simulations can provide detailed insights into the dynamic nature of the ligand-receptor complex. These simulations can reveal the key interactions that stabilize the bound state and can help to explain the structure-activity relationships observed experimentally. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their physicochemical properties, further streamlining the optimization process.
Collaborative Research for Multifunctional Ligand Development
The complex nature of many diseases, particularly those involving multiple pathological pathways, has spurred interest in the development of multifunctional ligands, or "magic bullets," that can simultaneously modulate several targets. The modular structure of this compound, with its distinct benzhydryl, benzyl, and N-aminopiperazine components, makes it an ideal scaffold for the design of such multifunctional agents.
The realization of this potential will require a highly collaborative research effort, bringing together experts from diverse fields such as synthetic chemistry, pharmacology, computational biology, and clinical medicine. By combining their complementary expertise, these interdisciplinary teams can rationally design and synthesize novel analogs of this compound with tailored polypharmacological profiles.
For example, by strategically modifying the different components of the molecule, it may be possible to develop compounds that not only inhibit a primary disease-related target but also possess beneficial secondary activities, such as antioxidant or anti-inflammatory properties. This approach could lead to the development of more effective and safer therapies for a wide range of complex diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
